MG-132

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

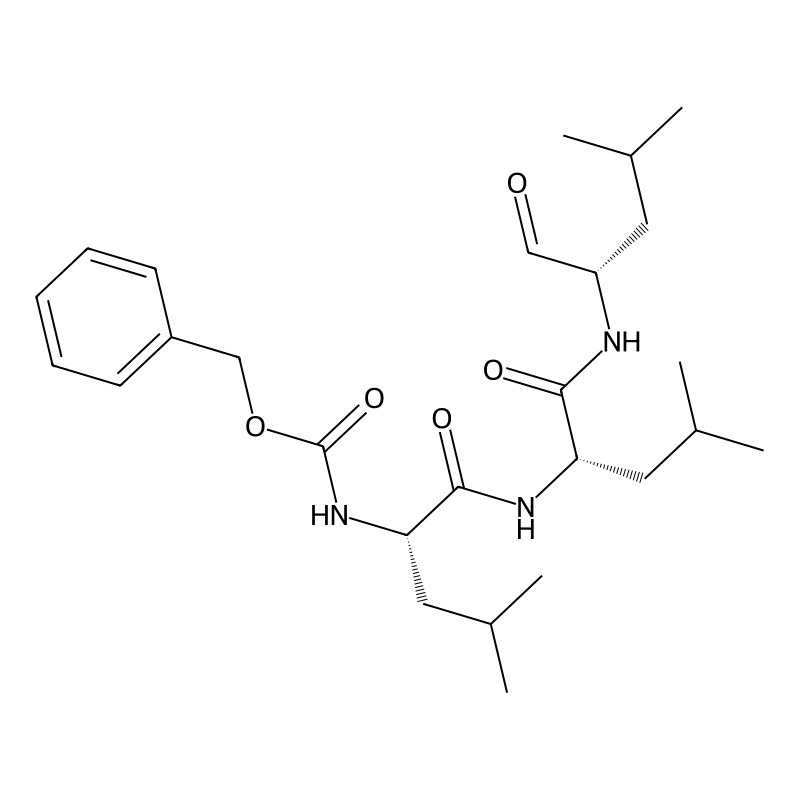

MG-132 (Z-Leu-Leu-Leu-al) is a synthetic peptide aldehyde and a highly potent, cell-permeable, reversible inhibitor of the 20S proteasome (IC50 = 100 nM) and calpain (IC50 = 1.2 µM). Supplied as a lyophilized powder, it exhibits excellent solubility in anhydrous DMSO and ethanol (up to 47.5 mg/mL or 100 mM), making it highly processable for standard in vitro assays . As a transition-state analog, it selectively blocks the chymotrypsin-like activity of the proteasome without affecting its ATPase or isopeptidase functions . For procurement, MG-132 serves as the industry-standard baseline material for ubiquitin-proteasome system (UPS) research, offering a cost-effective, rapid-acting alternative to complex boronic acids or irreversible natural products .

Substituting MG-132 with irreversible proteasome inhibitors, such as lactacystin or epoxomicin, fundamentally alters experimental workflows by preventing the recovery of proteasome activity during washout phases, thereby ruining pulse-chase and transient block-release assays [1]. Furthermore, utilizing shorter peptide aldehydes like Z-LL-al as a cost-saving measure results in a catastrophic drop in proteasome targeting efficiency, shifting the primary inhibitory burden to off-target proteases [2]. Conversely, replacing MG-132 with clinical-grade boronic acids like bortezomib introduces slow-binding, pseudo-irreversible kinetics that complicate short-term kinetic modeling . Procurement must strictly specify MG-132 when rapid, reversible, and highly potent chymotrypsin-like proteasome blockade is required.

Chain-Length Dependent Proteasome Potency

The tripeptide structure of MG-132 (Z-LLL-al) is critical for its high affinity to the 20S proteasome. Quantitative assays demonstrate that MG-132 inhibits the degradation of ZLLL-MCA substrates with an IC50 of 100 nM . In direct contrast, the truncated dipeptide analog Z-LL-al exhibits an IC50 of 110 µM under identical conditions [1].

| Evidence Dimension | 20S Proteasome Inhibition (IC50) |

| Target Compound Data | MG-132: 100 nM |

| Comparator Or Baseline | Z-LL-al (Dipeptide Analog): 110 µM |

| Quantified Difference | MG-132 is 1,100-fold more potent than its dipeptide analog. |

| Conditions | In vitro ZLLL-MCA substrate degradation assay. |

Buyers must avoid substituting with cheaper dipeptide aldehydes, as the tripeptide sequence is strictly required for nanomolar proteasome efficacy.

Reversibility and Washout Recovery Viability

A defining procurement advantage of MG-132 over natural product inhibitors is its rapid reversibility. In cellular assays utilizing GFP-reporter systems for ubiquitin-proteasome activity, washout of MG-132 restores proteasome-dependent protein degradation and synthesis pathways [1]. In contrast, treatment with epoxomicin or lactacystin results in permanent covalent modification of the catalytic subunits, yielding 0% activity recovery post-washout[1].

| Evidence Dimension | Proteasome Activity Recovery Post-Washout |

| Target Compound Data | MG-132: Rapid recovery of degradation activity |

| Comparator Or Baseline | Epoxomicin / Lactacystin: No recovery (irreversible covalent binding) |

| Quantified Difference | MG-132 permits functional pathway restoration, whereas irreversible comparators permanently disable the targeted proteasomes. |

| Conditions | Cellular washout assays tracking UbG76V-GFP or similar UPS reporters. |

MG-132 is the mandatory choice for transient inhibition studies, cell cycle synchronization, and dynamic degradation modeling where cell viability and pathway recovery are required.

Dual-Target Concentration Titration (Proteasome vs. Calpain)

MG-132 provides a predictable, titratable selectivity window between the proteasome and calpain pathways. It inhibits the 20S proteasome at an IC50 of 100 nM, while inhibiting calpain at an IC50 of 1.2 µM . This 12-fold concentration gap allows researchers to achieve selective proteasome blockade at low nanomolar doses (e.g., 100-500 nM), or dual-pathway blockade at low micromolar doses (e.g., 5-10 µM) .

| Evidence Dimension | IC50 Selectivity Window |

| Target Compound Data | Proteasome IC50 = 0.1 µM; Calpain IC50 = 1.2 µM |

| Comparator Or Baseline | Broad-spectrum protease inhibitors (no distinct window) |

| Quantified Difference | 12-fold selectivity margin for the proteasome over calpain. |

| Conditions | In vitro enzymatic assays (ZLLL-MCA for proteasome; casein-degrading for m-calpain). |

Enables procurement of a single compound that can be concentration-tuned for either highly selective UPS inhibition or broader proteolytic blockade.

Solution Stability and Processability in Standard Solvents

MG-132 demonstrates robust processability for high-throughput and standard laboratory environments. It is highly soluble in anhydrous DMSO and ethanol, achieving stock concentrations up to 47.5 mg/mL (100 mM) . Once reconstituted in DMSO, the solution maintains functional stability for up to one week at -20°C and up to two months at -80°C, providing a superior handling profile compared to highly labile aqueous-only peptides .

| Evidence Dimension | Stock Solution Stability |

| Target Compound Data | Stable 1 week at -20°C / 2 months at -80°C in DMSO |

| Comparator Or Baseline | Labile peptide reagents (require immediate use post-reconstitution) |

| Quantified Difference | Extended freeze-thaw and storage viability in standard organic solvents. |

| Conditions | Reconstitution in anhydrous DMSO or 100% ethanol. |

Ensures reproducible lot-to-lot performance and reduces reagent waste in prolonged experimental campaigns.

Transient Proteasome Blockade and Washout Assays

Leveraging its rapid reversibility, MG-132 is the premier choice for pulse-chase experiments and transient accumulation of ubiquitinated proteins, where irreversible agents like epoxomicin would cause terminal toxicity and prevent pathway recovery [1].

Baseline Benchmarking for Targeted Protein Degraders (PROTACs)

Procured as a standard positive control to validate whether the mechanism of action of novel heterobifunctional degraders is strictly proteasome-dependent, by rescuing the target protein from degradation upon MG-132 co-administration .

Dual Proteasome/Calpain Inhibition Modeling

Applied at micromolar concentrations (>2 µM) when researchers need to simultaneously shut down both the ubiquitin-proteasome system and calpain-mediated cleavage, utilizing its defined and titratable dual-inhibition profile [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576.

Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268.

MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218.

+ Expand

Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328.

Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106.

Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892.

Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916.

Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862.

Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313.

Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25.

Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6.

Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275

Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845

Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056

Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865

Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681

Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998).

Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003).

Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017).

Explore Compound Types